N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-5-9(6-4-7)10-11(14-8(2)16)17-12(13)15-10/h3-6H,1-2H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWNTCRNIUJPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminoacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The final product is obtained after purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .
Scientific Research Applications
N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents on the thiazole ring, aryl groups, and additional functional moieties. Key structural and functional differences are summarized below:
Substituent Variations on the Thiazole Ring
N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (Compound 9d, )
- Structure: Lacks the amino group at position 2 but includes a 4-methylphenyl group at position 2.
- Properties : Exhibits a melting point of 168–170°C and a molecular formula of C₁₉H₁₇N₃O₂S. Its docking studies suggest moderate binding affinity to enzymes due to the hydrophobic 4-methylphenyl group .
N-(4-bromo-1,3-thiazol-5-yl)acetamide ()
- Structure : Features a bromine atom at position 4 of the thiazole.
- Properties: Molecular weight 309.94 g/mol.
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide ()
Variations in Aryl Substituents
N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (Compound 9b, )
- Structure : Substitutes 4-fluorophenyl at position 2 of the thiazole.
N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (Compound 9c, )
- Structure : Features a 4-bromophenyl group at position 2.
- Properties : The bromine atom’s bulkiness may sterically hinder binding to tight enzyme pockets but improve lipophilicity .
N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide ()
Data Tables
Table 1: Structural and Physical Comparison of Key Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves cyclization of thiourea derivatives or coupling reactions, as seen in and . For example, acetamide-thiazole derivatives are often synthesized via Hantzsch thiazole synthesis .
- Solubility and Stability: The amino group in the target compound may counterbalance the hydrophobicity of the 4-methylphenyl group, improving aqueous solubility compared to halogenated analogs .
Biological Activity
N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C12H12N2OS, with a molecular weight of approximately 232.30 g/mol. The compound features a thiazole ring substituted with an amino group and a 4-methylphenyl group, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit the activity of various enzymes by binding to their active sites. This inhibition disrupts critical biochemical pathways involved in cell proliferation and survival.
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been shown to affect signaling pathways related to cell cycle regulation and apoptosis.
Anticancer Properties
A study by Finiuk et al. demonstrated that thiazole derivatives, including this compound, displayed selective cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells while exhibiting low toxicity toward normal cells . The compound's IC50 values indicate potent activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| U251 (glioblastoma) | 10 | High |
| WM793 (melanoma) | 15 | High |
| HL60 (leukemia) | 30 | Moderate |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The structure of this compound allows for comparisons with other thiazole derivatives known for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin | Indole and thiazolidine rings | Antitumor, antimicrobial |
| N-(5-Methylthiazolyl)acetamide | Thiazole ring with acetamide | Antimicrobial |
| 2-Amino-N-(indol-3-yl)thiazoles | Indole and thiazole linkages | Anticancer properties |
This compound stands out due to its unique combination of structural features that enhance its biological activity compared to these similar compounds.
Case Studies
Several studies have documented the promising effects of this compound in preclinical models:
- In Vitro Studies : In vitro assessments conducted by El-Messery et al. revealed that derivatives of aminothiazoles exhibited selective action against various cancer cell lines at concentrations as low as 10 µM . The study highlighted the potential of these compounds in targeting resistant cancer phenotypes.
- Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts with specific proteins involved in apoptotic pathways, indicating a potential mechanism through which it exerts its anticancer effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide, and how can reaction conditions be optimized for higher yields?
- The compound is typically synthesized via cyclization of thiourea derivatives with α-haloketones, followed by acetylation. For example, a two-step protocol involves:
Formation of the thiazole core using 4-methylphenyl-substituted thiourea and bromoketones under reflux in ethanol .
Acetylation of the 2-amino group using acetic anhydride in the presence of a base (e.g., pyridine) .
- Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for thiourea:haloketone). Yields ≥75% are achievable with rigorous purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- 1H/13C NMR :
- Thiazole protons appear as singlets at δ 7.2–7.5 ppm (aromatic C-H), while the acetamide methyl group resonates at δ 2.1–2.3 ppm .
- The 4-methylphenyl group shows a singlet at δ 2.4 ppm (CH3) .
- IR Spectroscopy :
- Strong absorption at ~1650 cm⁻¹ (C=O stretch of acetamide) and 3300–3500 cm⁻¹ (N-H stretch of amine) .
- Mass Spectrometry :
- Molecular ion peak [M+H]+ at m/z 317.4 (calculated for C₁₃H₁₅N₃OS) with fragmentation patterns confirming thiazole ring stability .
Q. How does the compound’s solubility profile influence in vitro assay design?
- Limited aqueous solubility (≤0.1 mg/mL in water) necessitates dissolution in DMSO or ethanol for biological testing. Critical parameters include:
- Solvent concentration ≤1% to avoid cytotoxicity .
- Use of surfactants (e.g., Tween-80) for in vitro antimicrobial assays to enhance dispersion .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., IC₅₀ variability in enzyme inhibition assays)?
- Source Analysis :
- Variability often stems from differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line-specific metabolism .
- Validation Approaches :
Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays).
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can computational modeling guide the design of derivatives with improved topoisomerase II inhibition?
- Docking Studies :
- The thiazole ring and 4-methylphenyl group show π-π stacking with DNA base pairs in the topoisomerase II-DNA complex (PDB: 1ZXM). Modifications at the 5-position (e.g., introducing electron-withdrawing groups) enhance intercalation .
- QSAR Models :
- Hydrophobicity (logP >2.5) and polar surface area (<90 Ų) correlate with improved blood-brain barrier penetration for CNS-targeted derivatives .
Q. What experimental evidence supports the compound’s role in modulating oxidative stress pathways, and how can this be leveraged for mechanistic studies?
- In vitro assays show dose-dependent reduction in ROS levels (e.g., 50% reduction at 10 μM in H₂O₂-treated HeLa cells) via Nrf2 pathway activation. Key steps:
siRNA knockdown of Nrf2 to confirm pathway specificity .
Measurement of glutathione levels and SOD activity as secondary endpoints .
Methodological Challenges
Q. How can researchers address discrepancies in crystallographic data when resolving the compound’s 3D structure?
- SHELX Refinement :
- Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters for non-H atoms. Common issues include disorder in the 4-methylphenyl group, resolved via PART instructions in SHELXL .
- Validation Tools :
- CheckR and PLATON’s ADDSYM to detect missed symmetry elements or twinning .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Process Optimization :
- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Monitor intermediates via inline FTIR to detect side reactions (e.g., over-acetylation) .
Structural and Functional Comparisons
Q. How does substituting the 4-methylphenyl group with other aryl moieties affect bioactivity?
- SAR Insights :
- 4-Fluorophenyl analogs show 3-fold higher antimicrobial activity (MIC = 2 μg/mL vs. S. aureus), while bulkier groups (e.g., naphthyl) reduce solubility and efficacy .
- Synthetic Feasibility :
- Electron-deficient aryl halides require Pd-catalyzed cross-coupling (Suzuki-Miyaura) for introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
